
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
Overview
Description
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the common synthetic routes for preparing 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Cyclocondensation : Reaction of 5-pentyl-1,3-dioxane precursors with benzonitrile derivatives under acid or base catalysis. For example, transesterification or nucleophilic substitution reactions can form the dioxane ring .
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzonitrile moiety to the dioxane backbone. Optimize solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalyst loading (1–5 mol%) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or GC-MS .
Q. Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the dioxane ring protons (δ 3.5–5.0 ppm) and benzonitrile aromatic signals (δ 7.5–8.5 ppm). C detects the nitrile carbon at ~115 ppm .
- IR Spectroscopy : Identify the nitrile group (C≡N stretch at ~2230 cm) and dioxane ether linkages (C-O-C at 1100–1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHNO, exact mass 259.1572) .
- X-ray Crystallography : Resolve stereochemistry (e.g., trans-configuration of substituents) using single-crystal diffraction .
Q. Advanced: How can computational chemistry methods predict the reactivity and stability of this compound in various reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under catalytic conditions.
- Reaction Pathway Mapping : Use software like Gaussian or ORCA to simulate intermediates in hydrogenation or hydrolysis reactions. Compare activation energies for different catalysts (e.g., Pd vs. Fe) .
Q. Advanced: What strategies resolve contradictions in reported biological activities or physicochemical properties across studies?
Methodological Answer:
- Reproducibility Protocols : Standardize synthesis (e.g., strict control of anhydrous conditions for dioxane formation) and characterization methods (e.g., identical NMR solvent) .
- Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms .
- Controlled Re-Experimentation : Replicate conflicting studies with adjusted variables (e.g., catalyst type, reaction time) to isolate contributing factors .
Q. Advanced: What is the mechanistic pathway for the catalytic hydrogenation of this compound, and how do catalysts influence kinetics?
Methodological Answer:
- Mechanism : Hydrogenation typically proceeds via adsorption of H on a metal catalyst (e.g., Pd/C or Raney Ni), followed by stepwise reduction of the nitrile to an amine. The dioxane ring remains intact due to its stability under mild conditions (<100°C) .
- Catalyst Impact : Pd/C shows higher selectivity for partial reduction (to imine intermediates), while Ni catalysts favor complete reduction to primary amines. Kinetic studies (via in situ IR) reveal rate-limiting steps depend on H pressure (1–5 atm) .
Q. Advanced: How should researchers analyze by-products formed during synthesis, and what purification techniques are most effective?
Methodological Answer:
- By-Product Identification : Use LC-MS or H NMR to detect impurities (e.g., unreacted dioxane precursors or oxidized nitrile derivatives) .
- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar by-products. For non-polar impurities, use silica gel chromatography with hexane/ethyl acetate .
- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water or acetone/heptane) to selectively crystallize the target compound .
Properties
IUPAC Name |
4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,14,16H,2-5,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIKUCDZOQOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225775, DTXSID70887784 | |
Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74800-62-7, 74240-66-7 | |
Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74800-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074800627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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